molecular formula C13H7F3O2 B6364463 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid CAS No. 1184691-51-7

5-(3,5-Difluorophenyl)-2-fluorobenzoic acid

Cat. No.: B6364463
CAS No.: 1184691-51-7
M. Wt: 252.19 g/mol
InChI Key: NCQCSLBKGURTDB-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-2-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of fluorine atoms at specific positions on the benzene ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogenating agents or nucleophiles can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohol derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound is studied for its potential biological activities. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development. Research is ongoing to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: In the material science industry, fluorinated benzoic acids are used in the development of advanced materials such as liquid crystals and polymers. These materials have applications in electronics, optics, and other high-tech fields.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential. The exact molecular pathways involved are subject to ongoing research and may vary based on the specific biological context.

Comparison with Similar Compounds

  • 3,5-Difluorobenzoic acid
  • 2,4-Difluorobenzoic acid
  • 3,5-Difluorophenylboronic acid

Comparison: 5-(3,5-Difluorophenyl)-2-fluorobenzoic acid is unique due to the specific positioning of fluorine atoms on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other fluorinated benzoic acids. For example, the presence of an additional fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-3-8(4-10(15)6-9)7-1-2-12(16)11(5-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQCSLBKGURTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681122
Record name 3',4,5'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184691-51-7
Record name 3',4,5'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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